- Method for preparing thymidine from 5-methyluridine, China, , ,
Cas no 95585-76-5 (2'-Bromo-2'-deoxythymidine)

2'-Bromo-2'-deoxythymidine 化学的及び物理的性質
名前と識別子
-
- Uridine,2'-bromo-2'-deoxy-5-methyl- (9CI)
- 2'-Bromo-2'-deoxy-3,4-dihydrothymidine
- 2'-Bromo-2'-deoxythymidine
- 1-((2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 2'-Deoxy-2'-Bromo-thymidine
- Uridine, 2'-bromo-2'-deoxy-5-methyl-
- 2′-Bromo-2′-deoxy-5-methyluridine (ACI)
- Thymidine, 2′-bromo- (7CI)
- 95585-76-5
- AKOS015896825
- 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- SCHEMBL10387877
-
- インチ: 1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
- InChIKey: UTMUIPQCQMEAEI-JXOAFFINSA-N
- ほほえんだ: Br[C@H]1[C@H](N2C(NC(C(C)=C2)=O)=O)O[C@H](CO)[C@H]1O
計算された属性
- せいみつぶんしりょう: 320.00078g/mol
- どういたいしつりょう: 320.00078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 99.1
じっけんとくせい
- 密度みつど: 1.772±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.8 g/l)(25ºC)、
2'-Bromo-2'-deoxythymidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-335609-3 g |
2'-bromo-2'-deoxythymidine, |
95585-76-5 | 3g |
¥10,529.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-335609-3g |
2'-bromo-2'-deoxythymidine, |
95585-76-5 | 3g |
¥10529.00 | 2023-09-05 |
2'-Bromo-2'-deoxythymidine 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; neutralized
ごうせいかいろ 2
ごうせいかいろ 3
- Synthesis of thymidine as intermediate for antivirals, United States, , ,
ごうせいかいろ 4
- Discovery of a novel route to β-thymidine: a precursor for anti-AIDS compoundsJournal of the Chemical Society, 1994, (10), 1255-6,
ごうせいかいろ 5
- Preparation of O2, 2'-anhydro-1-(β-D-arabinofuranosyl)thymine derivatives as intermediates for 3'-azido-3'-deoxythymidine (AZT), European Patent Organization, , ,
ごうせいかいろ 6
1.2 Reagents: Potassium bicarbonate ; 80 °C → 120 °C; 5 - 9 h, 100 - 120 °C; 120 °C → 60 °C
1.3 Reagents: Hydrogen bromide Solvents: Dimethylacetamide ; 2 - 4 h, 40 - 60 °C
- Process for preparation of β-thymidine, China, , ,
ごうせいかいろ 7
- Fluorophosphates and 5'-H-phosphonates of 2'-modified nucleosidesBioorganicheskaya Khimiya, 1996, 22(4), 297-302,
ごうせいかいろ 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 40 °C; 40 °C → 20 °C
- Process for preparation of 5-methyldeoxyuridine, China, , ,
ごうせいかいろ 9
- Synthesis of β-thymidine from 5-Me uridine via cyclization and hydrohalogenation, India, , ,
2'-Bromo-2'-deoxythymidine Raw materials
- 5-Methyluridine
- [(2R,4R,5R,6S)-5-Acetyloxy-11-methyl-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl acetate
- (2R,3R,3aS,4aR,9aR)-2,3,3a,4a,5,9a-Hexahydro-3-hydroxy-2-(hydroxymethyl)-7-methyl-6H-furo[2′,3′:4,5]oxazolo[3,2-a]pyrimidin-6-one
- 2,2'-O-Anhydro-5-methyluridine
2'-Bromo-2'-deoxythymidine Preparation Products
2'-Bromo-2'-deoxythymidine 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
2'-Bromo-2'-deoxythymidineに関する追加情報
Recent Advances in the Study of 2'-Bromo-2'-deoxythymidine (CAS: 95585-76-5) in Chemical Biology and Medicine
2'-Bromo-2'-deoxythymidine (CAS: 95585-76-5) is a thymidine analog that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal research. This compound, characterized by the incorporation of a bromine atom at the 2' position of the deoxyribose sugar, has been explored for its unique biochemical properties, including its ability to inhibit DNA synthesis and its role as a substrate for various DNA-modifying enzymes. Recent studies have further elucidated its mechanisms of action and potential therapeutic applications, making it a focal point in the field of nucleoside chemistry and drug development.
One of the most notable advancements in the study of 2'-Bromo-2'-deoxythymidine is its role in DNA damage and repair mechanisms. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can induce site-specific DNA strand breaks when incorporated into genomic DNA, making it a valuable tool for studying DNA repair pathways. The study utilized advanced mass spectrometry techniques to track the incorporation of 2'-Bromo-2'-deoxythymidine into DNA and its subsequent effects on cellular repair machinery. These findings have implications for understanding carcinogenesis and developing targeted cancer therapies.
In addition to its role in DNA damage studies, 2'-Bromo-2'-deoxythymidine has shown promise as an antiviral agent. A 2024 study in Antiviral Research highlighted its efficacy against a range of RNA viruses, including SARS-CoV-2 and influenza. The bromine moiety at the 2' position was found to enhance the compound's ability to inhibit viral RNA-dependent RNA polymerase, a critical enzyme in viral replication. This discovery opens new avenues for the development of broad-spectrum antiviral drugs, particularly in the context of emerging viral pathogens.
Another significant area of research involves the use of 2'-Bromo-2'-deoxythymidine in the synthesis of modified oligonucleotides for therapeutic applications. Recent work published in Nucleic Acids Research (2024) detailed the incorporation of this analog into antisense oligonucleotides (ASOs) to enhance their stability and binding affinity to target mRNA. The bromine substitution was shown to improve nuclease resistance, thereby increasing the half-life of ASOs in vivo. This advancement has potential implications for the treatment of genetic disorders and cancers where mRNA targeting is a viable therapeutic strategy.
Despite these promising developments, challenges remain in the clinical translation of 2'-Bromo-2'-deoxythymidine-based therapies. Issues such as bioavailability, off-target effects, and metabolic stability need to be addressed through further research. However, the compound's unique chemical properties and versatile applications continue to make it a valuable subject of study in chemical biology and medicine. Future research directions may include the development of prodrug formulations to improve delivery and the exploration of its synergistic effects with other nucleoside analogs.
In conclusion, 2'-Bromo-2'-deoxythymidine (CAS: 95585-76-5) represents a multifaceted tool in chemical biology and medicinal research. Its applications span from fundamental studies of DNA repair to the development of novel antiviral and genetic therapies. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of nucleic acid chemistry and its therapeutic potential.
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